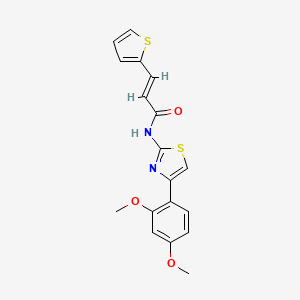![molecular formula C25H24ClN5O4 B2961696 3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921852-47-3](/img/no-structure.png)
3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The synthesis of related compounds involves a variety of chemical reactions aiming to produce novel heterocyclic compounds with potential biological activities. For example, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been reported. These compounds were synthesized as part of research into anti-inflammatory and analgesic agents, demonstrating the versatility of related chemical structures in generating new medicinal compounds (Abu‐Hashem et al., 2020). Additionally, structural characterization techniques such as NMR, MS, and IR spectroscopy play a crucial role in confirming the identity of these newly synthesized compounds.
Biological Activities
The biological activities of compounds structurally similar to "3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione" have been a significant area of research. These activities include anticonvulsant, antimicrobial, and anti-inflammatory effects.
Anticonvulsant Activity : Several studies have reported the synthesis and evaluation of compounds for anticonvulsant activity. N-[(4-arylpiperazin-1-yl)-methyl] derivatives of 3-aryl pyrrolidine-2,5-dione and 2-aza-spiro[4.4]nonane-1,3-dione showed potent anticonvulsant activity in models of seizures (Obniska & Zagórska, 2003).
Antimicrobial Activity : The antimicrobial activities of some newly synthesized compounds reveal their potential as therapeutic agents against various microbial infections. For example, new 1,2,4-triazole derivatives have been synthesized and found to possess good to moderate antimicrobial activities against tested microorganisms (Bektaş et al., 2007).
Anti-inflammatory Activity : The search for new anti-inflammatory agents has led to the synthesis of compounds with significant inhibitory activity against cyclooxygenase enzymes, highlighting their potential as anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione' involves the reaction of 4-(4-methoxyphenyl)piperazine-1-carboxylic acid with 3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidin-2,4(3H,5H)-dione in the presence of a coupling agent to form the desired compound.", "Starting Materials": [ "4-(4-methoxyphenyl)piperazine-1-carboxylic acid", "3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidin-2,4(3H,5H)-dione", "Coupling agent" ], "Reaction": [ "Step 1: 4-(4-methoxyphenyl)piperazine-1-carboxylic acid is reacted with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) to form the corresponding active ester intermediate.", "Step 2: The active ester intermediate is then reacted with 3-(4-chlorophenyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidin-2,4(3H,5H)-dione in the presence of a base such as triethylamine (TEA) to form the desired compound.", "Step 3: The crude product is purified by column chromatography to obtain the pure compound." ] } | |
Número CAS |
921852-47-3 |
Fórmula molecular |
C25H24ClN5O4 |
Peso molecular |
493.95 |
Nombre IUPAC |
3-(4-chlorophenyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H24ClN5O4/c1-28-15-20(21-22(28)24(33)31(25(34)27-21)18-5-3-16(26)4-6-18)23(32)30-13-11-29(12-14-30)17-7-9-19(35-2)10-8-17/h3-10,15H,11-14H2,1-2H3,(H,27,34) |
Clave InChI |
BIVMSAYOZWOXIY-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![pyridin-2-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2961618.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2961622.png)
![4-chloro-N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2961626.png)
![5,5-Dimethyl-1-oxaspiro[2.3]hexane](/img/structure/B2961628.png)



![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2961634.png)

![6-[4-(Dimethylamino)benzylidene]-6,7,8,9-tetrahydro-5H-benzocycloheptene-5-one](/img/structure/B2961636.png)